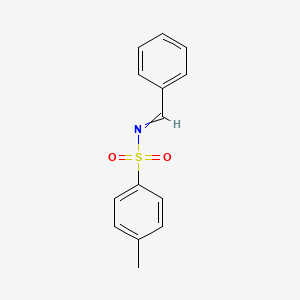

N-benzylidene-4-methylbenzenesulfonamide

Overview

Description

N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13NO2S. It is also known as N-(p-Methylbenzenesulfonyl)benzaldimine. This compound is characterized by the presence of a benzylidene group attached to a 4-methylbenzenesulfonamide moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylidene-4-methylbenzenesulfonamide can be synthesized through a condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or acetic anhydride to facilitate the removal of water formed during the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzylidene-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Reaction Types

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction can convert the imine group to an amine.

- Substitution : The benzylidene group can participate in electrophilic aromatic substitution reactions.

Chemistry

N-benzylidene-4-methylbenzenesulfonamide serves as a reagent in organic synthesis and as an intermediate in preparing other compounds. Its unique structure allows for diverse reactivity, making it valuable in synthetic pathways .

Biology

This compound has been investigated for its potential antimicrobial and anticancer activities:

-

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacteriostatic action.

Table 1: Antimicrobial Activity of N-benzylidene Derivatives

Compound Target Pathogen pMIC Value N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-chlorobenzohydrazide S. aureus 1.25 N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-aminobenzohydrazide B. subtilis 1.55 N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-hydroxybenzohydrazide C. albicans 1.53 - Anticancer Properties : Research has indicated that certain derivatives possess anticancer activity against human cancer cell lines such as HCT116 and MCF7. In vitro assays and molecular docking simulations have been employed to assess binding affinities to target proteins involved in cancer progression, providing insights into structure-activity relationships (SAR) .

Study 1: Antimicrobial Evaluation

A comprehensive study synthesized multiple N-benzylidene derivatives and tested their antimicrobial properties using the tube dilution method. The results highlighted several compounds with significant antimicrobial efficacy, paving the way for developing new antimicrobial agents from this class of compounds .

Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of these derivatives against various cancer cell lines. The study utilized both experimental assays and computational methods to evaluate binding interactions with critical proteins involved in cancer cell proliferation, demonstrating promising results for future drug development .

Mechanism of Action

The mechanism of action of N-benzylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

N-benzylidenebenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide: Contains an additional methyl group on the benzylidene moiety.

N-tosylbenzaldimine: Similar structure but with different substituents on the benzene ring.

Uniqueness

N-benzylidene-4-methylbenzenesulfonamide is unique due to the presence of both the benzylidene and 4-methylbenzenesulfonamide groups, which confer specific chemical reactivity and biological activity. The methyl group on the benzene ring can influence the compound’s electronic properties and steric interactions, making it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery .

Biological Activity

N-benzylidene-4-methylbenzenesulfonamide is an organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated the antimicrobial potential of this compound. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent. The compound has been shown to exhibit activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Properties

Research has demonstrated that compounds containing the sulfonamide moiety can exhibit significant anticancer activities. This compound has been studied for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The inhibition of γ-secretase by related sulfonamide compounds suggests a potential role in Alzheimer's disease treatment, as this enzyme is involved in the production of amyloid β-peptide .

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting the compound's potential as a therapeutic agent.

- Anticancer Activity

Research Findings

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-benzylidene-4-methylbenzenesulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer : A widely used method involves the condensation of 4-methylbenzenesulfonamide with benzaldehyde derivatives. For instance, a solvent-free approach using P₂O₅/SiO₂ as a heterogeneous catalyst achieves a 91% yield under mild conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) to determine Rf values and confirm intermediate formation . Post-synthesis purification typically involves recrystallization or column chromatography, with structural validation via NMR (e.g., δ 2.33 ppm for the methyl group and 8.99 ppm for the imine proton) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR identify proton environments (e.g., sulfonamide and aromatic protons) and confirm imine bond formation .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELXL software often used for refinement. For example, the C=N bond length in the imine group is typically ~1.28 Å, consistent with sp² hybridization .

- Differential Scanning Calorimetry (DSC) : Reveals thermal stability; exothermic decomposition for related sulfonamides occurs at ~90°C, necessitating cautious handling during high-temperature reactions .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzaldehyde moiety influence reaction outcomes in Cu-catalyzed cyanomethylation?

- Methodological Answer : Substituents on the benzaldehyde-derived imine significantly impact yields and regioselectivity. Electron-donating groups (e.g., -OMe, -t-Bu) at the para position enhance reactivity in Cu-catalyzed reactions, achieving 75–98% yields due to stabilized transition states. Conversely, electron-withdrawing groups may require adjusted catalysts or temperatures. Systematic screening of substituents (e.g., 1a–1d in Scheme 3) and DFT calculations can elucidate electronic effects .

Q. What strategies optimize enantioselectivity in Zn-catalyzed Mannich reactions using this compound?

- Methodological Answer : Optimization involves:

- Catalyst design : Zn/Co bimetallic systems improve stereochemical control. For example, Zn with CoBr₂ in acetonitrile enables rapid (30 min) formation of α,β-disubstituted β-amino esters .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance metal coordination and transition-state organization.

- Substrate scope analysis : Testing N-protecting groups (e.g., tosyl vs. acetyl) identifies steric and electronic influences on enantiomeric excess (ee).

Q. How can conflicting DSC and crystallographic data on thermal stability be resolved during polymorph screening?

- Methodological Answer : Contradictions arise from differing solid-state packing. For example, DSC may indicate decomposition at 90°C , while crystallographic data suggests stable lattice interactions up to 120°C. To resolve this:

- Perform variable-temperature XRD to monitor structural changes.

- Compare DSC profiles of polymorphs (e.g., Form I vs. Form II).

- Use computational modeling (e.g., Hirshfeld surface analysis) to predict thermal behavior .

Q. What are the limitations of SHELX software in refining crystal structures of sulfonamide derivatives, and how can they be mitigated?

- Methodological Answer : SHELX may struggle with:

- Disordered sulfonamide groups : Use PART instructions and restraints (e.g., DFIX for S–O bonds).

- Twinned crystals : Apply TWIN/BASF commands in SHELXL.

- Weak high-angle data : Collect high-resolution datasets (≤0.8 Å) and apply anisotropic displacement parameters. Cross-validate with ORTEP-3 for graphical refinement .

Q. Methodological Considerations Table

Properties

IUPAC Name |

N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51608-60-7 | |

| Record name | N-Benzylidene-4-methylbenzensulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.